Bienvenue dans la boutique en ligne BenchChem!

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Physicochemical profiling Structural differentiation Drug-likeness comparison

2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (CAS 1251548-13-6, molecular formula C14H13N3O2S2, molecular weight 319.4) is a synthetic hybrid molecule that incorporates a benzothiazole ring linked via a thioether bridge to an acetamide moiety bearing a 5-methylisoxazole substituent through a methylene spacer. This compound belongs to the broader class of benzothiazolylthioether acetamides, a scaffold recognized in medicinal chemistry for its association with diverse biological activities including antimicrobial, antimycobacterial, anticancer, and anti-inflammatory effects.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 1251548-13-6
Cat. No. B2607477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
CAS1251548-13-6
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESCC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H13N3O2S2/c1-9-6-10(17-19-9)7-15-13(18)8-20-14-16-11-4-2-3-5-12(11)21-14/h2-6H,7-8H2,1H3,(H,15,18)
InChIKeyVSMYSIMJRYDDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (CAS 1251548-13-6): Core Structure and Pharmacophore Context


2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (CAS 1251548-13-6, molecular formula C14H13N3O2S2, molecular weight 319.4) is a synthetic hybrid molecule that incorporates a benzothiazole ring linked via a thioether bridge to an acetamide moiety bearing a 5-methylisoxazole substituent through a methylene spacer . This compound belongs to the broader class of benzothiazolylthioether acetamides, a scaffold recognized in medicinal chemistry for its association with diverse biological activities including antimicrobial, antimycobacterial, anticancer, and anti-inflammatory effects [1]. The benzothiazole nucleus is a well-established pharmacophore present in numerous bioactive molecules, while the 5-methylisoxazole ring contributes additional hydrogen-bonding capacity and modulates lipophilicity. The thioether (–S–CH2–) linkage connecting the benzothiazole to the acetamide core provides conformational flexibility distinct from directly linked analogs, potentially influencing target binding and metabolic stability. Despite the scaffold's recognized potential, peer-reviewed quantitative biological data specific to this exact compound remain absent from the published literature as of the current search date, and all efficacy claims cited by commercial vendors lack traceable primary experimental evidence sources.

Why 2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide Cannot Be Substituted by In-Class Analogs Without Risk


The benzothiazolylthioether acetamide chemotype exhibits extreme sensitivity to structural variation, where even single-atom modifications yield functionally divergent molecules. The closest commercially cataloged analog, 2-(benzo[d]thiazol-2-ylthio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 311329-78-9, C13H11N3O2S2, MW 305.38), differs only by deletion of the methylene (–CH2–) spacer between the acetamide nitrogen and the isoxazole ring . This seemingly minor structural difference has measurable biophysical consequences: (1) the methylene spacer in the target compound (CAS 1251548-13-6) introduces an additional rotatable bond (from 5 to 6), increasing conformational entropy and potentially altering binding mode; (2) the calculated lipophilicity shifts from LogP approximately 2.8 (CAS 311329-78-9) to approximately 3.2 (CAS 1251548-13-6), affecting membrane permeability, protein binding, and metabolic clearance profiles; (3) the electronic environment of the amide nitrogen is modified, with the methylene spacer reducing the electron-withdrawing influence of the isoxazole ring on the amide bond, altering hydrogen-bond donor/acceptor strength. Additional analogs in the class, such as 2-(benzo[d]thiazol-2-ylthio)-N-(thiazol-2-yl)acetamide (CAS 79420-09-0) and 2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, replace the isoxazole ring entirely with different heterocycles, resulting in fundamentally different pharmacological profiles . In the benzothiazole-isoxazole hybrid space, published structure-activity relationship (SAR) studies demonstrate that the position, length, and nature of the linker between the benzothiazole and isoxazole moieties critically govern both antimicrobial potency and cytotoxicity selectivity indices [1]. Consequently, treating this compound as interchangeable with any analog sharing only the benzothiazole-thioether-acetamide backbone would introduce unquantified risk into experimental design and procurement decisions.

Quantitative Comparator-Based Evidence for 2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (CAS 1251548-13-6)


Structural Differentiation: Methylene Spacer Alters Physicochemical Profile Relative to CAS 311329-78-9

The target compound (CAS 1251548-13-6, C14H13N3O2S2, MW 319.4) differs structurally from its closest commercially available analog (CAS 311329-78-9, C13H11N3O2S2, MW 305.38) by the presence of a methylene (–CH2–) spacer inserted between the acetamide nitrogen and the 5-methylisoxazol-3-yl ring . This structural modification produces the following quantifiable differences: (1) molecular weight increases by 14.02 Da (319.4 vs. 305.38); (2) the number of rotatable bonds increases from 5 to 6, directly impacting conformational flexibility and entropic cost of binding; (3) calculated LogP shifts upward by approximately 0.4 units (from ~2.8 to ~3.2), altering the predicted membrane permeability and plasma protein binding profile. In the broader benzothiazolylthioether isoxazole series, linker length and composition have been experimentally demonstrated to modulate biological activity — compounds with a methylene-thioether bridge (series 8a–g) exhibited distinct antimycobacterial and antibacterial potency profiles compared to oxadiazole-linked analogs (series 6a–g) when tested against Mycobacterium tuberculosis H37Ra and M. bovis BCG [1]. While these comparator series lack the acetamide-methylisoxazole substructure, they establish the class-level principle that linker identity is a critical determinant of bioactivity in benzothiazole-isoxazole hybrids.

Physicochemical profiling Structural differentiation Drug-likeness comparison

Benzothiazole-Isoxazole Scaffold Class-Level Evidence: Antimycobacterial Activity Demonstrated in Closely Related Thioether Series

The closest published biological data relevant to this compound come from the benzothiazolylthioether-isoxazol-5(4H)-one series (compounds 8a–g) reported by Chavan et al. (2019), which share the benzo[d]thiazol-2-ylthio-methyl-isoxazole connectivity motif [1]. In this study, compounds 8a, 8b, and 8d were reported as exhibiting 'excellent' antibacterial activity against Escherichia coli (NCIM 2576), Pseudomonas fluorescens (NCIM 2059), Staphylococcus aureus (NCIM 2602), and Bacillus subtilis (NCIM 2162) in agar-based screening. Compound 8b further showed 'excellent' antimycobacterial activity against M. tuberculosis H37Ra (ATCC 25177) and M. bovis BCG (ATCC 35743). Critically, these benzothiazolylthioether derivatives (8a–g) showed no cytotoxicity against HCT 116 and HeLa cancer cell lines at the tested concentrations, whereas the structurally distinct 1,3,4-oxadiazole counterparts (6a–g) were also non-cytotoxic but displayed a different antibacterial potency rank order [1]. This establishes the benzothiazolylthioether-isoxazole chemotype as a viable antimycobacterial scaffold with a favorable preliminary cytotoxicity profile, and demonstrates class-level differentiation between thioether and oxadiazole linkers. However, the exact compound CAS 1251548-13-6 was not included in this study, and therefore these data serve as class-level inference only.

Antimycobacterial Benzothiazole thioether Tuberculosis

Commercial Categorization in Patent Literature: USPTO Classification Under C07D 277/66 Indicates Relevant Therapeutic Focus

Patent US 12,391,659 B2 (assigned to Spinogenix, Inc., filed 2021, granted 2025) classifies benzothiazole and related compounds — including analogs containing the benzothiazolylthioether scaffold — under International Patent Classification (IPC) C07D 277/66 and Cooperative Patent Classification (CPC) A61P 25/28, indicating therapeutic relevance to neurodegenerative and neurological disorders [1]. The patent's focus on neurological applications, combined with the structural proximity of the exemplified compounds to the benzothiazolylthioether chemotype, suggests that this scaffold class is recognized for central nervous system (CNS) drug discovery programs. Separately, patent WO/2008/003800 A1 (University of Granada) classifies benzo[d]isothiazole derivatives — structurally cognate to benzothiazole — as histone deacetylase (HDAC) inhibitors [2]. While CAS 1251548-13-6 is not explicitly claimed in either patent, the classification data provide indirect support for the scaffold's relevance to CNS and epigenetic therapeutic areas, distinguishing it from analogs that appear only in antimicrobial patent filings. This divergent patent landscape indicates that within the broader benzothiazole class, specific substitution patterns direct compounds toward entirely distinct therapeutic applications.

Patent classification Benzothiazole therapeutic Intellectual property

Data Gap Flag: Absence of Direct Experimental Bioactivity Data for CAS 1251548-13-6 in Peer-Reviewed Literature

A systematic search of PubMed, Google Scholar, PubChem BioAssay, and patent databases as of the current search date failed to identify any peer-reviewed publication, publicly deposited bioassay record, or patent with explicit disclosure of quantitative biological activity data for CAS 1251548-13-6 [1]. The PubChem entry for this compound (CID not linked to assay data) shows no registered bioactivity results in the PubChem BioAssay database [2]. By contrast, structurally related benzothiazole derivatives have been deposited in PubChem BioAssay with activity data (e.g., 19 tested compounds with activity ≤1 µM in specific screens [2]), but CAS 1251548-13-6 is not among them. Commercial vendor websites (excluded as primary sources per protocol) describe the compound as having 'promising' antimicrobial and anticancer activity, but the cited MIC values (e.g., 100 µg/mL against M. tuberculosis) are correctly attributed to 'benzothiazole derivatives' generically rather than to this specific compound . This absence of direct, verifiable bioactivity data is the single most important consideration for procurement decisions: any scientific or industrial user acquiring this compound should do so with the explicit understanding that its biological activity profile is uncharacterized in the published record.

Data gap assessment Procurement risk Evidence quality

Recommended Application Scenarios and Procurement Strategy for 2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (CAS 1251548-13-6)


Primary Screening in Antimycobacterial Drug Discovery Programs Targeting M. tuberculosis

Based on the class-level antimycobacterial activity demonstrated by structurally related benzothiazolylthioether-isoxazole compounds (series 8a–g in Chavan et al. 2019), this compound is best positioned as a screening candidate in M. tuberculosis H37Ra and M. bovis BCG growth inhibition assays [1]. The established class precedent indicates that the benzothiazolylthioether-isoxazole connectivity is compatible with antimycobacterial activity while showing no cytotoxicity against HCT 116 and HeLa cell lines at tested concentrations. Users should design screening cascades that include: (1) MIC determination against M. tuberculosis H37Ra (ATCC 25177) and at least one drug-resistant clinical isolate; (2) parallel cytotoxicity assessment in mammalian cell lines (e.g., HeLa, HCT 116, or HepG2) to establish selectivity indices; (3) inclusion of CAS 311329-78-9 as a structural comparator to directly assess the contribution of the methylene spacer to antimycobacterial potency. Procurement quantity should account for dose-response curves (minimum 8 concentrations, triplicate) and replicate experiments to establish statistical confidence, as no existing data are available to guide starting concentrations.

Structure-Activity Relationship (SAR) Studies on Linker Optimization in Benzothiazole-Isoxazole Hybrids

This compound's defining structural feature — the methylene spacer between the acetamide nitrogen and the 5-methylisoxazole ring — makes it uniquely suitable for systematic SAR studies investigating the impact of linker length and composition on bioactivity in benzothiazole-isoxazole conjugates [1]. The closest analog (CAS 311329-78-9) lacks this spacer, creating a clean matched molecular pair for comparative analysis. A well-designed SAR panel would include: (a) the target compound (n=1 methylene spacer); (b) CAS 311329-78-9 (n=0 spacer); (c) the propyl-linked analog 1-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (n=3 spacer with urea rather than acetamide); and (d) the benzoxazole isostere 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide. This panel enables systematic interrogation of linker length, heteroatom substitution (S vs. O), and functional group identity (acetamide vs. urea) effects on target binding and selectivity.

Chemical Biology Probe Development for Target Identification in CNS or Epigenetic Pathways

The patent landscape reveals that benzothiazole scaffolds sharing structural elements with this compound have been pursued for CNS indications (Spinogenix, US 12,391,659 B2) and as HDAC inhibitors (University of Granada, WO/2008/003800 A1) [2][3]. This positions CAS 1251548-13-6 as a candidate for chemical biology probe development in these therapeutic areas. Users in academic or industrial target identification programs should consider: (1) kinome-wide or epigenome-wide selectivity profiling to establish target engagement fingerprints; (2) blood-brain barrier permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assay) given the calculated LogP (~3.2) is within the CNS drug-like range; (3) synthesis of an alkyne- or biotin-tagged derivative for chemoproteomic pull-down experiments, leveraging the tractable amide functionality as a conjugation handle. Procurement for these applications should be accompanied by analytical QC (NMR, HRMS, HPLC purity ≥95%) to ensure the compound's identity and purity are suitable for quantitative pharmacology experiments where impurities could confound target engagement readouts.

Comparative Procurement: When Scientific Rationale Favors CAS 1251548-13-6 Over CAS 311329-78-9

The decision to procure CAS 1251548-13-6 rather than the more readily available CAS 311329-78-9 should be driven by specific scientific hypotheses rather than convenience [1]. Quantitative justification scenarios include: (a) Molecular docking or molecular dynamics simulations predict that the additional methylene spacer improves complementarity with a target binding pocket by enabling a more favorable dihedral angle of the isoxazole ring relative to the amide plane — the increased rotatable bond count (6 vs. 5) provides conformational sampling advantages that may be necessary for specific target engagement; (b) Metabolic stability studies are predicted to benefit from the modestly increased lipophilicity (ΔLogP ≈ +0.4) and the altered electronic character of the amide bond, which may reduce susceptibility to amidase-mediated hydrolysis; (c) The methylene spacer directly mirrors a key structural feature present in a known bioactive reference compound (e.g., PNU-120596, which contains a 5-methylisoxazol-3-yl moiety linked through a urea, demonstrating the biological relevance of this substitution pattern in CNS-active molecules). In each case, procurement of CAS 1251548-13-6 is justified not by superiority but by specific, testable hypotheses that the methylene spacer confers measurable advantages in the intended experimental system.

Quote Request

Request a Quote for 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.